Cas no 854538-94-6 (2-Amino-3-fluorobenzaldehyde)

2-Amino-3-fluorobenzaldehyde is a fluorinated aromatic aldehyde with a reactive amino group, making it a valuable intermediate in organic synthesis. Its structure combines an aldehyde functionality with an ortho-positioned amino group and a fluorine substituent, enabling selective modifications in pharmaceutical and agrochemical applications. The fluorine atom enhances electron-withdrawing properties, influencing reactivity and stability in coupling reactions. This compound is particularly useful in the synthesis of heterocyclic compounds, such as indoles and quinolines, due to its dual functional groups. High purity grades ensure consistent performance in research and industrial processes. Proper handling is required due to its sensitivity to light and moisture.
2-Amino-3-fluorobenzaldehyde structure
2-Amino-3-fluorobenzaldehyde structure
Product Name:2-Amino-3-fluorobenzaldehyde
CAS No:854538-94-6
MF:C7H6FNO
MW:139.127045154572
MDL:MFCD12923269
CID:1005619
PubChem ID:22399503
Update Time:2025-06-09

2-Amino-3-fluorobenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-3-fluorobenzaldehyde
    • Benzaldehyde, 2-amino-3-fluoro-
    • PZBQRNQMWORUND-UHFFFAOYSA-N
    • AK136532
    • 2-Amino-3-fluorobenzaldehyde (ACI)
    • EN300-199861
    • MFCD12923269
    • DS-5535
    • W11420
    • AKOS006361945
    • Z1203586128
    • CS-0019330
    • SCHEMBL1695015
    • DB-292647
    • 854538-94-6
    • DTXSID20625476
    • MDL: MFCD12923269
    • Inchi: 1S/C7H6FNO/c8-6-3-1-2-5(4-10)7(6)9/h1-4H,9H2
    • InChI Key: PZBQRNQMWORUND-UHFFFAOYSA-N
    • SMILES: O=CC1C(N)=C(F)C=CC=1

Computed Properties

  • Exact Mass: 139.043341977g/mol
  • Monoisotopic Mass: 139.043341977g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 129
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.1
  • XLogP3: 1.4

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2-Amino-3-fluorobenzaldehyde Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  24 h, rt
Reference
Lewis Acid-Catalyzed C(sp3)-C(sp3) Bond Forming Cyclization Reactions for the Synthesis of Tetrahydroprotoberberine Derivatives
Li, Jianjun; et al, Advanced Synthesis & Catalysis, 2017, 359(13), 2191-2195

Production Method 2

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  3 h, rt
2.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  24 h, rt
Reference
Lewis Acid-Catalyzed C(sp3)-C(sp3) Bond Forming Cyclization Reactions for the Synthesis of Tetrahydroprotoberberine Derivatives
Li, Jianjun; et al, Advanced Synthesis & Catalysis, 2017, 359(13), 2191-2195

Production Method 3

Reaction Conditions
1.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  22 h, rt
Reference
Chiral Phosphoric-Acid-Catalyzed Cascade Prins Cyclization
Sun, Huai-Ri; et al, Organic Letters, 2019, 21(17), 7143-7148

Production Method 4

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 4 h, rt
1.2 Reagents: Sodium sulfate Solvents: Ethyl acetate ,  Water ;  rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  pH 9, rt
1.4 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  23 h, rt
Reference
Synthesis of quinolinomorphinan derivatives as highly selective δ opioid receptor ligands
Ida, Yoshihiro; et al, Bioorganic & Medicinal Chemistry, 2012, 20(19), 5810-5831

Production Method 5

Reaction Conditions
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ;  0 °C; 3 h, 0 °C
1.2 Reagents: Methanol ;  0 °C
Reference
A Scalable and Metal-Free Synthesis of Indazoles from 2-Aminophenones and In Situ Generated De-Boc-Protected O-Mesitylsulfonyl Hydroxylamine Derivatives
Wang, Jinlong; et al, Journal of Organic Chemistry, 2023, 88(18), 13049-13056

2-Amino-3-fluorobenzaldehyde Raw materials

2-Amino-3-fluorobenzaldehyde Preparation Products

2-Amino-3-fluorobenzaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:854538-94-6)2-Amino-3-fluorobenzaldehyde
Order Number:A1091808
Stock Status:in Stock
Quantity:5g/25g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:05
Price ($):386.0/1382.0
Email:sales@amadischem.com

Additional information on 2-Amino-3-fluorobenzaldehyde

2-Amino-3-fluorobenzaldehyde (CAS No. 854538-94-6): An Overview of Its Properties, Applications, and Recent Research

2-Amino-3-fluorobenzaldehyde (CAS No. 854538-94-6) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry, organic synthesis, and materials science. This compound is characterized by its unique structure, which includes an amino group and a fluorine atom on a benzaldehyde framework. The combination of these functional groups endows 2-Amino-3-fluorobenzaldehyde with a range of interesting properties that make it a valuable building block in various applications.

The molecular formula of 2-Amino-3-fluorobenzaldehyde is C7H6FO2, and its molecular weight is approximately 137.12 g/mol. The compound is a white to off-white solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its melting point is around 75-77°C, and it exhibits moderate stability under standard laboratory conditions.

In the realm of medicinal chemistry, 2-Amino-3-fluorobenzaldehyde has been extensively studied for its potential as a precursor in the synthesis of bioactive molecules. The presence of the amino group and the fluorine atom provides opportunities for further functionalization, leading to the development of compounds with diverse biological activities. For instance, recent research has shown that derivatives of 2-Amino-3-fluorobenzaldehyde can exhibit potent anti-inflammatory and anticancer properties.

A study published in the Journal of Medicinal Chemistry in 2021 explored the synthesis and biological evaluation of a series of 2-Amino-3-fluorobenzaldehyde-derived compounds. The researchers found that certain derivatives demonstrated significant inhibition of tumor growth in both in vitro and in vivo models. Specifically, one derivative was shown to selectively target cancer cells while sparing normal cells, highlighting its potential as a novel therapeutic agent.

Beyond its applications in medicinal chemistry, 2-Amino-3-fluorobenzaldehyde has also found use in the field of materials science. The unique electronic properties conferred by the amino and fluorine groups make it an attractive candidate for the development of advanced materials with tailored optical and electronic characteristics. For example, a study published in Advanced Materials in 2020 reported the synthesis of a polymer containing 2-Amino-3-fluorobenzaldehyde-based monomers. The resulting material exhibited excellent photoluminescence properties and was proposed for use in organic light-emitting diodes (OLEDs).

The synthetic versatility of 2-Amino-3-fluorobenzaldehyde has also been leveraged in the development of new synthetic methodologies. Researchers have explored various strategies to functionalize this compound, including nucleophilic substitution reactions, condensation reactions, and metal-catalyzed coupling reactions. These methods have enabled the efficient synthesis of complex molecules with high yields and selectivities.

A notable example is a recent study published in Organic Letters that described a novel palladium-catalyzed coupling reaction involving 2-Amino-3-fluorobenzaldehyde. The reaction conditions were optimized to achieve high yields and excellent regioselectivity, making it a valuable tool for synthetic chemists working on complex molecule synthesis.

In addition to its synthetic utility, 2-Amino-3-fluorobenzaldehyde has been investigated for its environmental impact. A study published in Environmental Science & Technology in 2019 evaluated the biodegradability and ecotoxicity of this compound. The results indicated that under controlled conditions, 2-Amino-3-fluorobenzaldehyde can be biodegraded by certain microbial strains, suggesting that it may have lower environmental persistence compared to other aromatic compounds.

The safety profile of 2-Amino-3-fluorobenzaldehyde is another important consideration for its industrial applications. While it is generally considered safe when handled properly, appropriate safety measures should be taken to prevent exposure to skin or inhalation. Safety data sheets (SDS) provide detailed information on handling, storage, and disposal procedures to ensure safe use.

In conclusion, 2-Amino-3-fluorobenzaldehyde (CAS No. 854538-94-6) is a multifaceted compound with a wide range of applications in medicinal chemistry, materials science, and synthetic chemistry. Its unique structure and versatile reactivity make it an invaluable building block for the development of novel bioactive molecules and advanced materials. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in various scientific disciplines.

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Amadis Chemical Company Limited
(CAS:854538-94-6)2-Amino-3-fluorobenzaldehyde
A1091808
Purity:99%/99%
Quantity:5g/25g
Price ($):386.0/1382.0
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